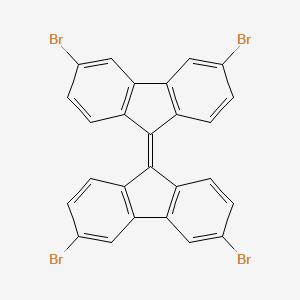
3,3',6,6'-Tetrabromo-9,9'-bifluorenylidene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,3’,6,6’-Tetrabromo-9,9’-bifluorenylidene: is a brominated organic compound with the molecular formula C26H12Br4. It is characterized by the presence of four bromine atoms attached to a bifluorenylidene core. This compound is known for its unique structural properties and is used in various scientific research applications, particularly in the fields of organic synthesis and material science .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3,3’,6,6’-Tetrabromo-9,9’-bifluorenylidene typically involves the bromination of 9,9’-bifluorenylidene. The reaction is carried out under controlled conditions using bromine or bromine-containing reagents. The process involves multiple steps, including the formation of intermediate compounds, which are subsequently brominated to yield the final product .
Industrial Production Methods: Industrial production of 3,3’,6,6’-Tetrabromo-9,9’-bifluorenylidene follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving the use of advanced equipment and techniques to ensure the purity and consistency of the final product .
Analyse Chemischer Reaktionen
Types of Reactions: 3,3’,6,6’-Tetrabromo-9,9’-bifluorenylidene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols. The reactions are typically carried out in polar solvents under mild to moderate temperatures.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various functionalized derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound .
Wissenschaftliche Forschungsanwendungen
3,3’,6,6’-Tetrabromo-9,9’-bifluorenylidene has a wide range of applications in scientific research, including:
Organic Synthesis: It is used as an intermediate in the synthesis of complex organic molecules.
Material Science: The compound is utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Biological Research: It serves as a probe in various biological assays to study molecular interactions and pathways.
Industrial Applications: The compound is employed in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 3,3’,6,6’-Tetrabromo-9,9’-bifluorenylidene involves its interaction with molecular targets through its bromine atoms and bifluorenylidene core. The bromine atoms can participate in halogen bonding, while the bifluorenylidene core can engage in π-π interactions with other aromatic systems. These interactions influence the compound’s reactivity and its ability to modulate various molecular pathways .
Vergleich Mit ähnlichen Verbindungen
3,3’,6,6’-Tetrabromo-9,9’-bicarbazole: Similar in structure but contains carbazole units instead of fluorenylidene.
1,3,6,8-Tetrabromopyrene: Another brominated aromatic compound with different core structure.
3,3’,6,6’-Tetrabromo-9,9’-bifluorenylidene: Shares the bifluorenylidene core but differs in the position and number of bromine atoms.
Uniqueness: 3,3’,6,6’-Tetrabromo-9,9’-bifluorenylidene is unique due to its specific arrangement of bromine atoms and the bifluorenylidene core, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various research and industrial applications .
Eigenschaften
Molekularformel |
C26H12Br4 |
|---|---|
Molekulargewicht |
644.0 g/mol |
IUPAC-Name |
3,6-dibromo-9-(3,6-dibromofluoren-9-ylidene)fluorene |
InChI |
InChI=1S/C26H12Br4/c27-13-1-5-17-21(9-13)22-10-14(28)2-6-18(22)25(17)26-19-7-3-15(29)11-23(19)24-12-16(30)4-8-20(24)26/h1-12H |
InChI-Schlüssel |
HFNZBYBNUKUSFH-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C=C1Br)C3=C(C2=C4C5=C(C=C(C=C5)Br)C6=C4C=CC(=C6)Br)C=CC(=C3)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


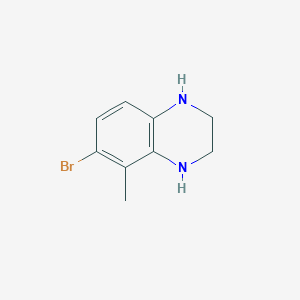
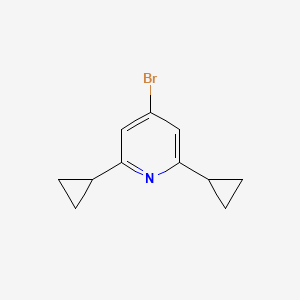
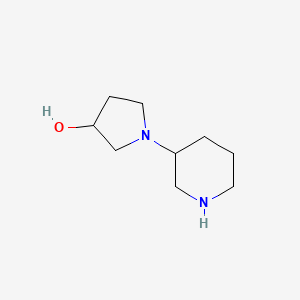

![1,1'-Bis(4-cyanophenyl)-[4,4'-bipyridine]-1,1'-diium hexafluorophosphate(V)](/img/structure/B13652058.png)
![1-(Benzo[d]oxazol-2-ylthio)butan-2-one](/img/structure/B13652065.png)
![tert-Butyl 4-amino-2-oxospiro[indoline-3,3'-pyrrolidine]-1'-carboxylate](/img/structure/B13652068.png)
![1-Methyl-1H-benzo[d]imidazole-5-sulfonamide](/img/structure/B13652081.png)
![5-[2,4,5-tris(3,5-diformylphenyl)-3,6-dimethylphenyl]benzene-1,3-dicarbaldehyde](/img/structure/B13652086.png)
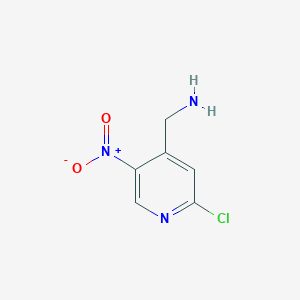
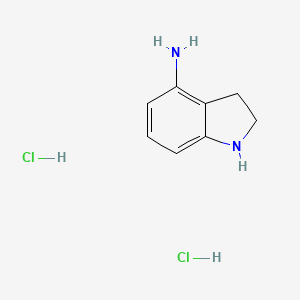
![(S)-3-Cyclopentyl-3-(4-(7-((2-(trimethylsilyl)ethoxy)methyl)-7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazol-1-yl)propanenitrile (2S,3S)-2,3-bis(benzoyloxy)succinate](/img/structure/B13652099.png)
![4-[(E)-(dimethylhydrazinylidene)methyl]benzoic acid;hydrochloride](/img/structure/B13652102.png)

